4-(Methylthiomethoxy)piperidine

描述

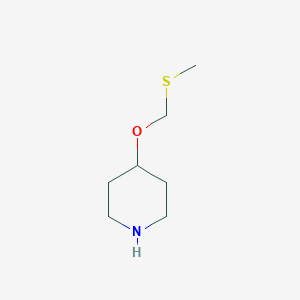

4-(Methylthiomethoxy)piperidine is a useful research compound. Its molecular formula is C7H15NOS and its molecular weight is 161.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of piperidine, including 4-(methylthiomethoxy)piperidine, exhibit significant antimicrobial properties. Studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. The incorporation of the methylthio and methoxy groups enhances the compound's ability to disrupt bacterial cell walls and metabolic processes, making it a candidate for developing new antibiotics .

Antiviral Properties

Compounds similar to this compound have demonstrated antiviral activity, particularly as neuraminidase inhibitors. This mechanism is crucial in treating viral infections such as influenza. The ability of these compounds to inhibit viral replication presents a promising avenue for therapeutic development against emerging viral pathogens .

Anti-inflammatory Effects

Piperidine derivatives have been studied for their potential to modulate inflammatory pathways. Research suggests that this compound can inhibit tumor necrosis factor-alpha (TNFα) production in immune cells, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Alzheimer's Disease Therapy

Piperidine compounds, including this compound, have been investigated for their role in Alzheimer's disease treatment. These compounds can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By preventing this breakdown, the compounds may enhance cholinergic transmission and improve cognitive function in Alzheimer's patients .

Case Studies

Several case studies have documented the efficacy of piperidine derivatives in preclinical models. For instance, a study demonstrated that a related piperidine compound significantly inhibited tumor growth in mice models of breast cancer and melanoma, leading to further exploration of its analogs for clinical trials .

Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its unique functional groups allow for various chemical transformations, facilitating the development of new compounds with desired biological activities .

Data Tables

化学反应分析

General Chemical Reactions of Piperidines

Piperidines are versatile heterocyclic compounds that can undergo a variety of chemical reactions. These reactions often involve the modification of the piperidine ring or the introduction of new substituents.

2.1. Substitution Reactions

Piperidines can undergo nucleophilic substitution reactions, especially when activated by leaving groups such as tosylates or mesylates. These reactions are common in the synthesis of substituted piperidines .

2.2. Coupling Reactions

Piperidines can participate in coupling reactions, such as those facilitated by palladium catalysts. These reactions are useful for forming carbon-carbon bonds between piperidines and other organic fragments .

2.3. Ring Opening and Closure

Piperidines can undergo ring-opening reactions under certain conditions, such as acidic hydrolysis, and can also be formed through ring-closure reactions, such as the reduction of piperidones .

Potential Reactions of 4-(Methylthiomethoxy)piperidine

Given the structure of this compound, several potential chemical reactions can be inferred based on general piperidine chemistry:

-

Nucleophilic Substitution : The methylthiomethoxy group could potentially be replaced by other nucleophiles if activated properly.

-

Reductive Cleavage : The methylthio group might be susceptible to reductive cleavage under certain conditions, leading to the formation of a methoxy group.

-

Oxidation : The sulfur atom in the methylthio group could be oxidized to form sulfoxides or sulfones.

Data and Research Findings

| Compound | Reaction Type | Conditions | Yield |

|---|---|---|---|

| Piperidine Derivatives | Nucleophilic Substitution | Tosylate activation, nucleophile addition | High |

| Piperidones | Ring Closure | Reduction of piperidones | Variable |

| Pyrimidine-Piperidine Derivatives | Coupling Reactions | Palladium catalysis, various conditions | Moderate to High |

属性

分子式 |

C7H15NOS |

|---|---|

分子量 |

161.27 g/mol |

IUPAC 名称 |

4-(methylsulfanylmethoxy)piperidine |

InChI |

InChI=1S/C7H15NOS/c1-10-6-9-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3 |

InChI 键 |

CCVCODGZORBOGV-UHFFFAOYSA-N |

规范 SMILES |

CSCOC1CCNCC1 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。